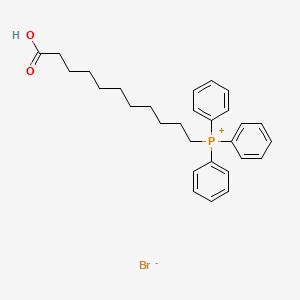

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

Description

BenchChem offers high-quality Phosphonium, (10-carboxydecyl)triphenyl-, bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonium, (10-carboxydecyl)triphenyl-, bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-carboxydecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFYJWNAWIJMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465658 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-96-3 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (10-carboxydecyl)triphenylphosphonium bromide: A Mitochondria-Targeting Moiety for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (10-carboxydecyl)triphenylphosphonium bromide, a key reagent in the development of mitochondria-targeted therapeutics. We will delve into its synthesis, characterization, commercial availability, and detailed protocols for its application in drug delivery systems, offering field-proven insights to accelerate your research and development endeavors.

Introduction: The Significance of Targeting Mitochondria

Mitochondria, the powerhouses of the cell, are increasingly recognized as pivotal players in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Their central role in cellular metabolism, apoptosis, and reactive oxygen species (ROS) production makes them a compelling target for therapeutic intervention. The ability to selectively deliver bioactive molecules to mitochondria holds immense promise for enhancing therapeutic efficacy while minimizing off-target effects.

(10-carboxydecyl)triphenylphosphonium bromide (TPP-C10-COOH) has emerged as a valuable tool for achieving this targeted delivery. The lipophilic triphenylphosphonium (TPP) cation, due to the large negative membrane potential across the inner mitochondrial membrane, facilitates the accumulation of conjugated molecules within the mitochondrial matrix. The ten-carbon alkyl chain provides a spacer, and the terminal carboxylic acid group offers a versatile handle for conjugation to a wide array of therapeutic agents, imaging probes, and nanoparticles.

Physicochemical Properties and Commercial Availability

(10-carboxydecyl)triphenylphosphonium bromide is a white to off-white solid. While specific solubility data is not extensively published, its structure suggests solubility in polar organic solvents such as ethanol, DMSO, and DMF[1]. The melting point for the closely related compound (5-carboxypentyl)triphenylphosphonium bromide is reported to be in the range of 198 - 203 °C, and for (4-carboxybutyl)triphenylphosphonium bromide, it is 204 - 207 °C[2].

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 7530-96-3[3] |

| Molecular Formula | C₂₉H₃₆BrO₂P[3] |

| Molecular Weight | 527.47 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, DMSO, DMF[1] |

A number of chemical suppliers offer (10-carboxydecyl)triphenylphosphonium bromide. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of comprehensive characterization data, such as NMR, HPLC, and Mass Spectrometry, to ensure the reliability and reproducibility of your experimental results.

Table 2: Commercial Suppliers of (10-carboxydecyl)triphenylphosphonium bromide

| Supplier | Location | Notes |

| Hangzhou Zhongqi Chem Co., Ltd. | China | Trader of fine chemicals and pharmaceutical intermediates.[4] |

| Yantai ShengKailun Chemical Technology Co., Ltd. | China | Supplier listed on ChemicalBook.[5] |

| Bejing Famous Pharmaceutical Technology Co., Ltd. | China | Supplier listed on ChemicalBook.[5] |

| Bide Pharmatech Ltd. | China | Supplier listed on ChemicalBook.[5] |

| Matrix Scientific | USA | Provides the compound in various quantities.[5] |

| BLD Pharm | USA | Offers the compound with available NMR, HPLC, LC-MS, and UPLC data.[6][7] |

Synthesis and Characterization: A Pathway to High-Purity Material

The synthesis of (10-carboxydecyl)triphenylphosphonium bromide is typically achieved through the reaction of triphenylphosphine with 11-bromoundecanoic acid. This straightforward nucleophilic substitution reaction provides a reliable route to the desired product.

Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar alkyltriphenylphosphonium salts. Optimization of reaction time and temperature may be necessary.

Diagram 1: Synthesis of (10-carboxydecyl)triphenylphosphonium bromide

Caption: Synthesis of (10-carboxydecyl)triphenylphosphonium bromide.

Materials:

-

Triphenylphosphine (1.0 - 1.1 equivalents)

-

11-Bromoundecanoic acid (1.0 equivalent)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid in the chosen anhydrous solvent.

-

Add triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux (typically 80-110°C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours). The product often precipitates as a white solid.

-

Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine.

-

The crude product can be further purified by recrystallization.[8]

Purification

Recrystallization is a common method for purifying phosphonium salts. The choice of solvent system is critical and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a less polar solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.[8][9] Purification can also be achieved using HPLC, though the detergent-like properties of some phosphonium salts can present challenges with reverse-phase columns.[10]

Characterization

The identity and purity of the synthesized (10-carboxydecyl)triphenylphosphonium bromide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the triphenylphosphine group, as well as signals for the aliphatic protons of the decyl chain. The ³¹P NMR spectrum should show a single peak characteristic of a phosphonium salt.[11][12][13][14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for method development.[16][17][18][19]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M-Br]⁺ cation.[20][21][22][23]

Experimental Workflows: Application in Drug Delivery

The primary application of (10-carboxydecyl)triphenylphosphonium bromide is as a mitochondrial targeting ligand. It can be conjugated to various molecules, including anticancer drugs, fluorescent probes, and polymers for nanoparticle formulation.

Conjugation to a Therapeutic Agent

The terminal carboxylic acid of (10-carboxydecyl)triphenylphosphonium bromide can be readily coupled to an amine-containing drug or molecule using standard carbodiimide chemistry (e.g., EDC/NHS coupling).

Diagram 2: General Conjugation Workflow

Caption: Workflow for conjugating a drug to TPP-C10-COOH.

Preparation of Mitochondria-Targeted Liposomes

(10-carboxydecyl)triphenylphosphonium bromide can be conjugated to a lipid, such as DSPE-PEG-NH₂, to create a mitochondria-targeting lipid. This functionalized lipid can then be incorporated into liposomal formulations to encapsulate therapeutic agents.[4][24][25][26][27]

Protocol: Preparation of TPP-Modified Liposomes

-

Synthesize the TPP-lipid conjugate: Couple (10-carboxydecyl)triphenylphosphonium bromide to an amino-functionalized lipid (e.g., DSPE-PEG-NH₂) using EDC/NHS chemistry.[4]

-

Thin-film hydration: Dissolve the lipids (including the TPP-lipid conjugate) and the drug to be encapsulated in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

-

Film formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

-

Size reduction: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a specific pore size.[24]

In Vitro Evaluation of Mitochondrial Targeting and Efficacy

Diagram 3: In Vitro Evaluation Workflow

Caption: Workflow for in vitro evaluation of TPP-drug conjugates.

Protocol: Assessing Mitochondrial Colocalization with Confocal Microscopy

-

Cell Seeding: Seed cancer cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy. Allow the cells to adhere overnight.

-

Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green FM) according to the manufacturer's instructions.

-

Treatment: Treat the cells with the fluorescently-labeled TPP-conjugate for a specified period.

-

Imaging: Wash the cells with fresh media and image them using a confocal laser scanning microscope. Acquire images in the channels corresponding to the mitochondrial probe and the TPP-conjugate.

-

Analysis: Merge the images from the different channels. Colocalization of the red (TPP-conjugate) and green (mitochondria) signals, resulting in a yellow color, indicates successful mitochondrial targeting.[28][29][30][31][32]

Protocol: Cytotoxicity Assessment using the MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the TPP-drug conjugate, the unconjugated drug, and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5][6][33][34][35]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

Conclusion and Future Perspectives

(10-carboxydecyl)triphenylphosphonium bromide is a powerful and versatile tool for the development of mitochondria-targeted therapies. Its straightforward synthesis and conjugation chemistry, coupled with the well-established principle of TPP-mediated mitochondrial accumulation, make it an attractive choice for researchers in drug delivery. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working to unlock the full therapeutic potential of targeting mitochondria. Future research will likely focus on the development of novel TPP-based delivery systems with enhanced specificity and controlled release profiles, further advancing the field of precision medicine.

References

-

Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

A mitochondria-targeted nano-platform for pancreatic cancer therapy - Frontiers. (2022, September 20). Retrieved February 23, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved February 23, 2026, from [Link]

-

Separation of Triphenylphosphine on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved February 23, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10). Retrieved February 23, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved February 23, 2026, from [Link]

-

Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. (2022, December 13). Retrieved February 23, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved February 23, 2026, from [Link]

-

A New Stability Indicating Reverse Phase HPLC Method for the Simultaneous Determination of TPPO and TPP in the Presence of Phenylhydrazine Derivative in Penicillamine Drug Substance - International Journal of Pharmaceutical Sciences. (2025, November 7). Retrieved February 23, 2026, from [Link]

-

Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA | ACS Omega - ACS Publications. (2022, December 13). Retrieved February 23, 2026, from [Link]

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Mitochondria-targeted cationic liposomes modified with alkyltriphenylphosphonium bromides loaded with hydrophilic drugs: preparation, cytotoxicity and colocalization assay - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

-

Mitochondrial-targeted liposome-based drug delivery – therapeutic potential and challenges - Aston Publications Explorer. (n.d.). Retrieved February 23, 2026, from [Link]

-

Live-Cell Mitochondrial Targeted NIR Fluorescent Covalent Labeling of Specific Proteins Using a Dual Localization Effect | Bioconjugate Chemistry - ACS Publications. (2023, June 8). Retrieved February 23, 2026, from [Link]

-

Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PubMed. (2021, August 20). Retrieved February 23, 2026, from [Link]

- US6630605B2 - Process for the purification of phosphonium salts - Google Patents. (n.d.).

-

Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021, October 4). Retrieved February 23, 2026, from [Link]

-

Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023, August 16). Retrieved February 23, 2026, from [Link]

-

(a) Confocal images showing mitochondrial co‐localization of IR‐TPP... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Subcellular localization of mitochondria targeted TPP-CDs and... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

vinyl triphenylphosphonium bromide - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

A mitochondria-targeted fluorescent probe based on TPP-conjugated carbon dots for both one- and two-photon fluorescence cell imaging - RSC Publishing - Rsc.org. (n.d.). Retrieved February 23, 2026, from [Link]

-

Solubility for Common Extractable Compounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved February 23, 2026, from [Link]

-

Comparison of 1 H and 13 C NMR spectral data for compounds 9 and 10 and... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]

-

Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

(Alkyl)triphenylphosphonium HPLC purification : r/Chempros - Reddit. (2025, April 9). Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-positive Superbugs - Preprints.org. (2025, November 19). Retrieved February 23, 2026, from [Link]

-

How to recrystallize phosphonium salt? - ResearchGate. (2018, May 23). Retrieved February 23, 2026, from [Link]

- CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents. (n.d.).

-

Synthesis and transformations of triphenylpropargylphosphonium bromide - ResearchGate. (2025, August 10). Retrieved February 23, 2026, from [Link]

-

ESI-MS Targeted Synthesis of {Pt2S2} derivatives - Research Commons. (n.d.). Retrieved February 23, 2026, from [Link]

-

Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI) | LCGC International. (2020, December 16). Retrieved February 23, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved February 23, 2026, from [Link]

-

Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phosphonium, (10-carboxydecyl)triphenyl-, bromide | 7530-96-3 [chemicalbook.com]

- 4. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. 7530-96-3|(10-Carboxydecyl)(triphenyl)phosphonium bromide|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 13C NMR spectrum [chemicalbook.com]

- 15. (3-CARBOXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE(17857-14-6) 1H NMR spectrum [chemicalbook.com]

- 16. Separation of Triphenylphosphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | A mitochondria-targeted nano-platform for pancreatic cancer therapy [frontiersin.org]

- 25. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mitochondria-targeted cationic liposomes modified with alkyltriphenylphosphonium bromides loaded with hydrophilic drugs: preparation, cytotoxicity and colocalization assay - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 27. publications.aston.ac.uk [publications.aston.ac.uk]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. A mitochondria-targeted fluorescent probe based on TPP-conjugated carbon dots for both one- and two-photon fluorescence cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. ijprajournal.com [ijprajournal.com]

- 34. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 35. creative-diagnostics.com [creative-diagnostics.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of (10-carboxydecyl)triphenylphosphonium bromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the solubility of (10-carboxydecyl)triphenylphosphonium bromide (also referred to as Mito-CPA) for various experimental applications. By understanding the chemical properties of this molecule and applying the principles outlined below, you can ensure consistent and reliable experimental outcomes.

Introduction: The Challenge of Solubilizing Amphiphilic Molecules

(10-carboxydecyl)triphenylphosphonium bromide is an amphiphilic molecule, possessing both a lipophilic triphenylphosphonium cation and a more hydrophilic carboxylic acid group at the end of a ten-carbon alkyl chain. This dual nature is central to its function, particularly in its use as a mitochondria-targeting agent, but it also presents a unique set of challenges for solubilization.[1][2] The lipophilic triphenylphosphonium moiety allows the molecule to interact with and traverse cellular membranes, while the overall charge and the carboxyl group influence its solubility in aqueous and organic solvents.

This guide will walk you through the key considerations and practical steps to effectively dissolve and handle Mito-CPA, ensuring its stability and bioavailability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of (10-carboxydecyl)triphenylphosphonium bromide?

A1: As a general rule, (10-carboxydecyl)triphenylphosphonium bromide and similar long-chain phosphonium salts are sparingly soluble in pure water but show good solubility in polar organic solvents. A close structural analog, (4-carboxybutyl)triphenylphosphonium bromide, is reported to be soluble in ethanol, methanol, and water.[3] For another analog, (4-carboxybutyl-d4)triphenylphosphonium bromide, the solubility is approximately 1 mg/mL in ethanol, 5 mg/mL in DMSO and dimethylformamide (DMF), and 10 mg/mL in PBS (pH 7.2).[4][5] This suggests that while the carboxyl group aids aqueous solubility, especially in a buffered solution, organic solvents are often required for preparing concentrated stock solutions.

Q2: Why is my compound not dissolving in my aqueous buffer?

A2: Difficulty in dissolving (10-carboxydecyl)triphenylphosphonium bromide in aqueous buffers is a common issue and can be attributed to several factors:

-

pH of the solution: The protonation state of the terminal carboxylic acid group is critical. In acidic solutions (low pH), the carboxyl group is protonated (-COOH), making this end of the molecule less polar and reducing its solubility in water. In neutral to basic solutions (pH > ~5), the carboxyl group is deprotonated (-COO-), increasing its polarity and enhancing aqueous solubility.

-

Ionic strength of the buffer: The presence of salts in a buffer like PBS can improve the solubility of ionic compounds like this phosphonium bromide salt.

-

Temperature: While gentle warming can aid dissolution, excessive heat should be avoided as it may degrade the compound.

Q3: Is it better to prepare a stock solution in an organic solvent or directly in my experimental buffer?

A3: For most applications, especially in cell culture, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[6] This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. This approach ensures complete initial solubilization and allows for accurate and reproducible final concentrations. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.[6]

Q4: How should I store stock solutions of (10-carboxydecyl)triphenylphosphonium bromide?

A4: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and solubility over time.[3] Therefore, it is crucial to use anhydrous solvents and to securely seal storage vials.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with (10-carboxydecyl)triphenylphosphonium bromide.

Issue 1: Compound precipitates out of solution when diluted into aqueous buffer.

This is a classic problem when diluting a stock solution from an organic solvent into an aqueous medium. The key is to manage the transition between the two solvent environments.

Root Cause Analysis and Solution Workflow:

Caption: Decision workflow for troubleshooting precipitation upon dilution.

Issue 2: The solid compound does not dissolve in the chosen solvent.

If you are having trouble dissolving the solid compound initially, follow this guide.

Solvent Selection and Optimization:

| Solvent | Expected Solubility (based on analogs) | Recommended Use | Key Considerations |

| DMSO | High (~5 mg/mL)[4] | Primary choice for stock solutions. | Hygroscopic; ensure use of anhydrous grade. Final concentration in cell culture should be low (<0.1%).[6] |

| Ethanol | Moderate (~1 mg/mL)[4] | Alternative for stock solutions. | May be less toxic to some cell lines than DMSO. |

| Methanol | Soluble[3] | Useful for analytical purposes (e.g., chromatography). | Generally more toxic to cells than ethanol. |

| PBS (pH 7.2) | Moderate (~10 mg/mL for an analog)[5] | Direct preparation of working solutions for some applications. | Solubility is pH-dependent. May be difficult to achieve high concentrations. |

| Water (pure) | Low to moderate[3] | Not recommended for initial solubilization unless the pH is adjusted. | Solubility is highly dependent on pH. |

Protocol for Preparing a Concentrated Stock Solution in DMSO:

-

Preparation: Bring the vial of solid (10-carboxydecyl)triphenylphosphonium bromide and a bottle of anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.

-

Weighing: Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicating water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but with caution to avoid degradation.

-

Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

The Role of pH in Solubility: A Deeper Dive

The carboxylic acid moiety of (10-carboxydecyl)triphenylphosphonium bromide has a pKa value that dictates its protonation state at a given pH. While the exact pKa of this specific molecule is not readily published, for most aliphatic carboxylic acids, it is in the range of 4-5.

-

At pH < pKa (acidic conditions): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This reduces the molecule's overall polarity and its solubility in aqueous solutions.

-

At pH > pKa (neutral to basic conditions): The carboxylic acid group is deprotonated to its carboxylate form (-COO-). This negative charge increases the polarity of this part of the molecule, enhancing its interaction with water molecules and thus increasing its aqueous solubility.

This relationship is a direct application of Le Châtelier's principle to the dissolution equilibrium.

Visualizing the Effect of pH on Solubility:

Sources

- 1. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Carboxybutyl)triphenylphosphonium bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Scientist's Guide to Validating Mitochondrial Localization of TPP-Conjugates with Mitotracker Co-staining

For researchers and drug development professionals, ensuring a therapeutic or diagnostic agent reaches its intended subcellular target is paramount. Triphenylphosphonium (TPP) cations have emerged as a versatile tool for delivering a wide array of molecules to mitochondria, leveraging the organelle's negative membrane potential for accumulation.[1][2][3] However, simply conjugating a molecule to TPP does not guarantee mitochondrial localization.[4][5] Rigorous validation is essential, and co-staining with established mitochondrial markers like Mitotracker dyes is a cornerstone of this process.

This guide provides an in-depth comparison of Mitotracker dyes and a detailed protocol for their use in validating the mitochondrial localization of TPP-conjugates. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Principle of TPP-Mediated Mitochondrial Targeting

The inner mitochondrial membrane maintains a significant negative potential (around -150 to -180 mV) relative to the cytoplasm. Lipophilic cations, such as TPP, can passively diffuse across cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by this electrochemical gradient.[1][2] This property allows for the concentration of TPP-conjugated drugs or probes within mitochondria, sometimes by a factor of 100 to 500 times compared to the cytoplasm.[1][6]

dot

Caption: Experimental workflow for co-staining.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of your fluorescent TPP-conjugate at a suitable concentration in an appropriate solvent (e.g., DMSO or water).

-

Prepare a 1 mM stock solution of Mitotracker Red CMXRos in high-quality, anhydrous DMSO. [7]Store in small aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the Mitotracker stock solution to a final working concentration of 100-500 nM in pre-warmed, serum-free medium. [7]The optimal concentration should be determined empirically for your cell type.

-

-

Cell Culture:

-

Plate your cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Allow the cells to adhere and grow for at least 24 hours before treatment.

-

-

TPP-Conjugate Staining:

-

Remove the culture medium and replace it with fresh, pre-warmed medium containing your fluorescent TPP-conjugate at the desired concentration.

-

Incubate the cells for the appropriate duration based on the uptake kinetics of your compound. This may require a time-course experiment to optimize.

-

-

Mitotracker Co-staining:

-

Wash and Fixation:

-

Nuclear Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain such as Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a confocal laser scanning microscope. Use sequential scanning to minimize bleed-through between the different fluorescent channels. [10] * Quantitatively assess co-localization using methods such as Pearson's Correlation Coefficient (PCC). [4][11][12]A high PCC value (approaching +1) indicates a strong positive correlation between the signals of the TPP-conjugate and Mitotracker, supporting mitochondrial localization. [11]

-

Trustworthiness: Building a Self-Validating System

To ensure the integrity of your results, incorporate the following controls and considerations:

-

Single-Stain Controls: Image cells stained only with your TPP-conjugate and only with Mitotracker to determine their individual emission spectra and to set up the microscope to avoid bleed-through. * Negative Control: Use a non-fluorescent TPP molecule to treat cells and then stain with Mitotracker. This will help identify any morphological changes in mitochondria caused by TPP itself.

-

Time-Course and Dose-Response: Evaluate a range of TPP-conjugate concentrations and incubation times to understand the compound's dynamics and potential toxicity.

-

Assess Mitochondrial Health: High concentrations of TPP-conjugates or prolonged exposure can disrupt mitochondrial membrane potential and induce morphological changes (e.g., fragmentation). [13][14]Monitor mitochondrial morphology throughout your experiments. Healthy mitochondria typically form a tubular network. [14]* Beware of Phototoxicity: Minimize light exposure during live-cell imaging to prevent phototoxicity, which can damage mitochondria and lead to artifacts. [13][15][16][17]

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Weak Mitotracker Signal | Low mitochondrial membrane potential; Suboptimal dye concentration or incubation time. | Use a positive control (e.g., untreated cells) to ensure staining is working. Optimize dye concentration and incubation time. |

| High Background Fluorescence | Incomplete removal of unbound dye; Autofluorescence. | Ensure thorough washing steps. Use a far-red or near-infrared Mitotracker dye to minimize autofluorescence. |

| Signal Bleed-through | Overlapping emission spectra of the TPP-conjugate and Mitotracker. | Use fluorophores with well-separated spectra. Employ sequential scanning during image acquisition. [10] |

| Altered Mitochondrial Morphology | Cytotoxicity of the TPP-conjugate; Phototoxicity. | Perform a dose-response and time-course experiment to find non-toxic conditions. Reduce laser power and exposure time during imaging. [15][17] |

| Low Co-localization Score | The TPP-conjugate is not localizing to mitochondria; The conjugate is localizing to a sub-mitochondrial compartment not stained by Mitotracker. | Consider alternative mitochondrial markers or fractionation studies to confirm localization. |

Conclusion

Validating the mitochondrial localization of TPP-conjugates is a critical step in their development as therapeutics and research tools. Co-staining with well-characterized probes like Mitotracker dyes, when performed with careful consideration of the experimental design and appropriate controls, provides a robust and reliable method for confirming mitochondrial targeting. By understanding the principles behind both TPP-mediated accumulation and Mitotracker staining, and by employing quantitative analysis, researchers can generate high-quality, trustworthy data to advance their scientific goals.

References

-

Lear, S. K., Nunez, J. A., & Shipman, S. L. (2023). A High-Throughput Colocalization Pipeline for Quantification of Mitochondrial Targeting across Different Protein Types. ACS Synthetic Biology, 12(8), 2498–2504. Retrieved from [Link]

-

Kulkarni, C. A., Fink, B. D., & Gibbs, S. L. (2021). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. International Journal of Nanomedicine, 16, 6299–6322. Retrieved from [Link]

-

Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 118(15), 7491–7521. Retrieved from [Link]

-

Yang, M., Ou, J., Yan, H., He, Y., Gan, L., & Zhang, S. L. (2025). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Chemical Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional mechanism of MitoTracker dye. Retrieved from [Link]

-

ResearchGate. (n.d.). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives | Request PDF. Retrieved from [Link]

-

Frontiers. (n.d.). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Retrieved from [Link]

-

PubMed. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Retrieved from [Link]

-

ResearchGate. (2012, March 22). Alternatives to staining mice endothelium for mitochondria using mitotrackers. Retrieved from [Link]

-

Confocal Laser Scanning Microscopy. (2025, August 7). Common Problems of Confocal Laser Scanning Microscopy on Colocalization. Retrieved from [Link]

-

Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. Retrieved from [Link]

-

Journal of Cell Science. (2020, February 21). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Retrieved from [https://journals.biologists.com/jcs/article/133/4/jcs2382 minimizar-phototoxicity]([Link] minimizar-phototoxicity)

-

National Center for Biotechnology Information. (2024, March 16). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Retrieved from [Link]

-

bioRxiv. (2023, April 3). High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types. Retrieved from [Link]

-

Nanolive. (n.d.). Overcoming phototoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Retrieved from [Link]

-

PubMed. (2023, August 18). A High-Throughput Colocalization Pipeline for Quantification of Mitochondrial Targeting across Different Protein Types. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of the mitochondrial membrane potential by... | Download Scientific Diagram. Retrieved from [Link]

-

bioRxiv. (2023, April 3). High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. Retrieved from [Link]

-

University of Massachusetts Chan Medical School. (n.d.). Advice on Co-localization. Retrieved from [Link]

-

ResearchGate. (2012, September 17). Can anybody recommend molecular dyes, other than Mitotracker, that accumulate in mitochondria, regardless to mitochondrial membrane potential?. Retrieved from [Link]

-

MDPI. (2017, November 21). A Triphenylphosphonium-Functionalized Mitochondriotropic Nanocarrier for Efficient Co-Delivery of Doxorubicin and Chloroquine and Enhanced Antineoplastic Activity. Retrieved from [Link]

-

Alsford Lab - LSHTM Blogs. (n.d.). Mitotracker staining. Retrieved from [Link]

-

ResearchGate. (2025, October 7). Co-staining protocol: MitoTracker Green FM (M7514) + TMRM (T668),Any recommendations, please?. Retrieved from [Link]

-

ResearchGate. (2020, November 6). Does anyone know of a more affordable alternative to Mito-Tracker, that is well retained in fixed cells?. Retrieved from [Link]

-

Emulate Bio. (2019, May 10). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Retrieved from [Link]

-

Dove Medical Press. (2025, June 10). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. Retrieved from [Link]

-

Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Subcellular localization of mitochondria targeted TPP-CDs and.... Retrieved from [Link]

-

ACS Publications. (2021, January 4). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A practical guide to evaluating colocalization in biological microscopy. Retrieved from [Link]

-

Bitesize Bio. (2024, October 2). Protein Colocalization: 2 Critical Methods to Prove Overlap. Retrieved from [Link]

Sources

- 1. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]

- 4. A high-throughput colocalization pipeline for quantification of mitochondrial targeting across different protein types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. cfim.ku.dk [cfim.ku.dk]

- 8. emulatebio.com [emulatebio.com]

- 9. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]

- 10. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]

- 11. High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types | bioRxiv [biorxiv.org]

- 12. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]

- 17. researchgate.net [researchgate.net]

The TPP Paradox: A Definitive Guide to Control Experiments for Mitochondria-Targeted Drugs

Executive Summary: The "Dirty" Carrier

Triphenylphosphonium (TPP) is the gold standard for mitochondrial targeting, exploiting the organelle’s negative membrane potential (

The Problem: Many "successful" TPP-drug experiments are actually artifacts where the observed cytotoxicity or metabolic shift is caused by the TPP moiety itself, not the drug payload.

The Solution: This guide outlines the mandatory control hierarchy required to distinguish cargo effects from carrier artifacts.

Part 1: The Mechanism & The Artifact

To design valid controls, one must understand the driving force. TPP accumulation is Nernstian. It is driven solely by the electrochemical gradient.

Diagram 1: The Accumulation Mechanism & Potential Failure Points

This diagram illustrates the voltage-dependent uptake and where the "toxicity artifact" arises (membrane depolarization).

Caption: TPP+ accumulates logarithmically driven by membrane potential; excessive accumulation triggers self-limiting toxicity (depolarization).

Part 2: The Hierarchy of Controls

A simple "Vehicle Control" (DMSO) is scientifically insufficient for TPP studies. You must employ a Triangulated Control System .

The Moiety Control (The "Gold Standard")

This is the most critical and frequently omitted control. You must synthesize or purchase the TPP cation linked to an alkyl chain of identical length to your drug linker, but without the active pharmacophore.

-

Example: If testing MitoQ (TPP-decyl-Ubiquinone), the control is decyl-TPP (dTPP).[2]

-

Rationale: dTPP replicates the membrane insertion, potential-driven uptake, and non-specific adsorption of the carrier. If dTPP shows the same effect as your drug, your result is an artifact.

The Parent Drug Control

The active drug without the TPP moiety.

-

Example: Ubiquinone (CoQ10) vs. MitoQ.

-

Rationale: Proves that mitochondrial localization is actually required for the observed efficacy.

The Uncoupler Positive Control

A known uncoupler (e.g., FCCP).

-

Rationale: TPP conjugates often act as mild uncouplers. You need a benchmark for "maximal uncoupling" to quantify if your drug is simply destroying the gradient.

Part 3: Comparative Performance Guide (Data Interpretation)

The following table illustrates how to interpret results from a typical cytotoxicity or metabolic assay.

| Scenario | TPP-Drug Effect | Moiety Control (dTPP) Effect | Parent Drug Effect | Scientific Conclusion |

| A (Ideal) | High Potency (IC50: 10nM) | Low Toxicity (IC50: >10µM) | Low Potency (IC50: >1µM) | Valid Target Engagement. The drug works via mitochondrial accumulation. |

| B (Artifact) | High Potency (IC50: 500nM) | High Potency (IC50: 500nM) | Low Potency | False Positive. The effect is driven by TPP toxicity (cation effect), not the drug. |

| C (Leak) | High Potency | Moderate Potency | Moderate Potency | Mixed Mechanism. Drug has effect, but TPP toxicity contributes significantly. Requires dose titration. |

| D (Fail) | Low Potency | Low Potency | High Potency | Targeting Failure. TPP conjugation likely hindered the drug's binding or entry. |

Part 4: Critical Experimental Protocols

Protocol A: Distinguishing Bioenergetics from Toxicity (Seahorse XF)

Use this to prove your drug improves respiration rather than just causing proton leak.

-

Seed Cells: C2C12 or HeLa cells (20k/well).

-

Treatment:

-

Group 1: TPP-Drug (titrate 10nM – 1µM).

-

Group 2: Moiety Control (dTPP) at equimolar concentrations.

-

-

Assay: Mito Stress Test (Oligomycin -> FCCP -> Rot/Ant).

-

Key Metric: Look at Proton Leak (State 4 respiration).

-

Pass: TPP-Drug leak

Vehicle leak. -

Fail: TPP-Drug leak significantly > Vehicle leak (indicates membrane damage).

-

Protocol B: The "Competition" Membrane Potential Assay

Warning: TPP+ competes with potentiometric dyes (TMRM/JC-1) for uptake.

-

Dye Loading: Load cells with TMRM (20 nM) in non-quenching mode.

-

Baseline: Establish stable baseline fluorescence.

-

Injection: Inject TPP-Drug or dTPP.

-

Interpretation:

-

If fluorescence drops immediately , it may be competition for uptake, not necessarily depolarization.

-

Validation: Verify depolarization with an independent method (e.g., ATP/ADP ratio) if TMRM results are ambiguous.

-

Part 5: Decision Logic for Researchers

Use this workflow to validate your TPP-conjugate before publication.

Caption: Logical workflow to rule out TPP-cation toxicity artifacts in drug development.

References

-

Smith, R. A., Hartley, R. C., & Murphy, M. P. (2011). Mitochondria-targeted small molecule therapeutics and probes.[3] Antioxidants & Redox Signaling, 15(12), 3021-3038.[3] Link

-

Trnka, J., El Kalaf, M., Anděl, M. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLoS ONE, 10(4), e0121837. Link

-

Reily, C., et al. (2013). Mitochondria-targeted compounds and their impact on cellular bioenergetics. Redox Biology, 1(1), 86-93. Link

-

Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow), 70(2), 222-230. Link

-

Graham, D., et al. (2009). Mitochondria-targeted antioxidant MitoQ10 improves endothelial function and attenuates cardiac hypertrophy. Hypertension, 54(2), 322-328. Link

Sources

A Comparative Guide to Mitochondrial Targeting Strategies Beyond Triphenylphosphonium

The targeted delivery of therapeutic agents and molecular probes to mitochondria is a pivotal strategy in the study and treatment of a myriad of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] For decades, the lipophilic cation triphenylphosphonium (TPP) has been the "gold standard" for mitochondrial targeting, leveraging the organelle's significant negative membrane potential for accumulation.[2][3] However, the reliance on TPP is not without its limitations, including potential cytotoxicity at higher concentrations and a dependence on mitochondrial membrane potential, which can be altered in certain disease states.[3] This has spurred the development of a new generation of mitochondrial targeting vectors.

This guide provides an in-depth comparison of promising alternatives to TPP, offering researchers and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental workflows required for their validation.

The Limitations of the Gold Standard: Why Look Beyond TPP?

The primary driver for TPP accumulation within mitochondria is the substantial negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV).[4] This electrochemical gradient attracts the positively charged TPP moiety, leading to its concentration within the mitochondrial matrix.[4] While effective, this mechanism presents challenges:

-

Dependence on Membrane Potential: In many pathological conditions, the mitochondrial membrane potential is compromised. This can lead to reduced accumulation and efficacy of TPP-conjugated molecules.

-

Potential for Cytotoxicity: At higher concentrations, TPP itself can be toxic, disrupting mitochondrial function.[3]

-

Off-Target Effects: The lipophilic nature of TPP can lead to non-specific binding to other cellular membranes.

These limitations have created a demand for alternative strategies that offer improved specificity, reduced toxicity, and functionality across a wider range of cellular and disease contexts.

Emerging Alternatives to TPP: A Comparative Analysis

Several innovative strategies have emerged as viable alternatives to TPP. These can be broadly categorized into peptide-based and small molecule-based approaches.

Peptide-Based Targeting Strategies

a) Szeto-Schiller (SS) Peptides:

These are a class of small, synthetic tetrapeptides characterized by an alternating aromatic and cationic amino acid motif.[5] A prime example is SS-31 (also known as elamipretide), which has shown promise in preclinical and clinical studies for various mitochondrial-related diseases.[5][6]

-

Mechanism of Action: Unlike TPP, the uptake of SS peptides is largely independent of mitochondrial membrane potential. They are thought to interact with the inner mitochondrial membrane, particularly with the anionic phospholipid cardiolipin, which is abundant in this membrane.[5][7] This interaction is driven by electrostatic forces between the cationic residues of the peptide and the negatively charged cardiolipin.[8] This binding can modulate membrane properties and protect mitochondrial function.

-

Advantages:

b) Mitochondria-Penetrating Peptides (MPPs):

MPPs are another class of short, cationic peptides designed to accumulate in mitochondria.[9] They often possess an amphipathic character, which facilitates their interaction with and translocation across cellular and mitochondrial membranes.

-

Mechanism of Action: The precise mechanism of MPP entry into mitochondria is still under investigation. While some studies suggest a direct translocation across the mitochondrial membranes, others point towards an endocytic pathway followed by escape into the cytoplasm and subsequent mitochondrial uptake.[10][11] It's important to note that not all cell-penetrating peptides (CPPs) are capable of entering mitochondria.[10][11]

Small Molecule-Based Targeting Strategies

a) Rhodamine Derivatives:

Rhodamines are fluorescent dyes that have long been used to stain mitochondria.[12] Their cationic and lipophilic nature allows them to accumulate in mitochondria in a membrane potential-dependent manner, similar to TPP.[13][14]

-

Mechanism of Action: The delocalized positive charge on the xanthene core of rhodamine drives its accumulation in the negatively charged mitochondrial matrix.[12] This accumulation is sensitive to changes in mitochondrial membrane potential.[13]

-

Advantages:

b) Dequalinium (DQA):

Dequalinium is a bola-amphiphilic compound with two quaternary ammonium cationic centers separated by a long aliphatic chain.[18] It has been explored as a mitochondriotropic agent, particularly for delivering therapeutics to cancer cells.[18][19]

-

Mechanism of Action: DQA's dicationic structure and lipophilicity facilitate its accumulation in mitochondria, driven by the membrane potential.[20] It can be formulated into nanocarriers, such as DQAsomes (dequalinium-based liposomes), to encapsulate and deliver drugs to mitochondria.[18][21]

-

Advantages:

c) Novel Cationic Scaffolds (e.g., PPN+ and TAPY):

Recent research has focused on developing novel cationic structures with improved properties over TPP.

-

PPN+ (Bis(triphenylphosphine)iminium): This moiety exhibits more extensive charge delocalization compared to TPP, which has been shown to lead to higher mitochondrial accumulation.[2]

-

TAPY (Triarylpyridinium): TAPY cations represent a versatile class of mitochondrial carriers. Studies have shown that TAPY-conjugated fluorophores can selectively target the mitochondria of cancer cells over normal cells and, in some cases, outperform TPP in terms of fluorescence intensity in mitochondrial imaging.[22][23][24]

Performance Comparison: A Data-Driven Overview

| Targeting Moiety | Mechanism | ΔΨm Dependent? | Key Advantages | Key Disadvantages |

| Triphenylphosphonium (TPP) | Accumulation driven by ΔΨm | Yes | Well-established, versatile for various cargo | Potential toxicity, reduced efficacy in depolarized mitochondria |

| Szeto-Schiller (SS) Peptides | Interaction with cardiolipin | No | ΔΨm-independent, intrinsic therapeutic activity | Larger size may limit cargo options |

| Rhodamine Derivatives | Accumulation driven by ΔΨm | Yes | Intrinsic fluorescence, tumor cell selectivity | ΔΨm-dependent, potential for phototoxicity |

| Dequalinium (DQA) | Accumulation driven by ΔΨm | Yes | Forms nanocarriers (DQAsomes), cancer cell preference | ΔΨm-dependent, formulation can be complex |

| PPN+ and TAPY | Accumulation driven by ΔΨm | Yes | Enhanced accumulation over TPP (PPN+), cancer cell selectivity (TAPY) | Newer technologies, less in vivo data available |

Experimental Workflows for Validating Mitochondrial Targeting

A rigorous and multi-faceted approach is essential to confirm the selective accumulation and functional impact of novel mitochondrial targeting agents.

Diagram: General Workflow for Evaluating Mitochondrial Targeting

Caption: A generalized workflow for the validation of novel mitochondrial targeting strategies.

Detailed Experimental Protocols

This protocol is designed to visually confirm the accumulation of a fluorescently-tagged targeting agent within the mitochondria of adherent cells.

Materials:

-

Adherent cells grown on glass coverslips[25]

-

Fluorescently-tagged targeting conjugate

-

Mitochondrial stain (e.g., MitoTracker™ Red CMXRos)

-

Nuclear stain (e.g., Hoechst 33342)[25]

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescent mounting medium[25]

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Mitochondrial Staining: Incubate cells with a mitochondrial marker (e.g., 100-200 nM MitoTracker™ Red CMXRos) for 15-30 minutes at 37°C.

-

Wash: Gently wash the cells three times with pre-warmed PBS.

-

Treatment: Incubate the cells with the fluorescently-tagged targeting conjugate at the desired concentration and for the appropriate duration.

-

Wash: Repeat the washing step (step 3).

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Nuclear Staining: Incubate with Hoechst 33342 for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using a fluorescent mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope with appropriate filter sets for each fluorophore.[25] Co-localization analysis can be performed using imaging software to quantify the degree of overlap between the targeting agent's signal and the mitochondrial marker.

This method allows for the high-throughput quantification of the uptake of a fluorescent targeting agent into cells.

Materials:

-

Cells in suspension

-

Fluorescently-tagged targeting conjugate

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Propidium Iodide (PI) or other viability dye

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in flow cytometry buffer at a concentration of approximately 1x10^6 cells/mL.

-

Treatment: Add the fluorescently-tagged targeting conjugate to the cell suspension and incubate for the desired time. Include an unstained control and single-color controls.

-

Wash: Pellet the cells by centrifugation and wash them twice with cold flow cytometry buffer.

-

Viability Staining: Resuspend the cells in buffer containing a viability dye like PI to exclude dead cells from the analysis.

-

Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[26] The mean fluorescence intensity (MFI) will be proportional to the amount of conjugate taken up by the cells.[26]

This biochemical approach provides definitive evidence of mitochondrial accumulation by physically separating mitochondria from other cellular components.[27]

Materials:

-

Cultured cells or tissue

-

Homogenization buffer (e.g., containing sucrose, mannitol, and protease inhibitors)[27][28]

-

Differential centrifugation equipment

-

Bradford assay or similar protein quantification method

Procedure:

-

Cell Harvesting: Collect cells by centrifugation.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and lyse the cells using a Dounce homogenizer or a needle and syringe.[29]

-

Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes to pellet nuclei and unbroken cells.[30] b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15-20 minutes to pellet the mitochondria. c. The resulting supernatant is the cytosolic fraction.

-

Mitochondrial Pellet Washing: Wash the mitochondrial pellet with homogenization buffer to remove contaminants.

-

Quantification: Determine the protein concentration of the mitochondrial and cytosolic fractions.[29] The amount of the targeting agent in each fraction can then be quantified using methods like HPLC or mass spectrometry, providing a direct measure of mitochondrial enrichment.[31]

Conclusion and Future Perspectives

The field of mitochondrial targeting is evolving beyond its reliance on TPP. Peptide-based strategies like SS-peptides offer the advantage of membrane potential-independent targeting and intrinsic therapeutic benefits. Small molecules such as rhodamine and dequalinium provide alternative cationic scaffolds, with some demonstrating preferential accumulation in cancer cells. The development of novel cationic structures like PPN+ and TAPY holds promise for even greater efficiency and selectivity.

The choice of a mitochondrial targeting strategy will depend on the specific application, the nature of the cargo, and the cellular context. A thorough validation using a combination of imaging, flow cytometry, and biochemical fractionation is crucial to confirm successful mitochondrial delivery and to understand the functional consequences. As our understanding of mitochondrial biology in health and disease deepens, these advanced targeting strategies will be instrumental in developing the next generation of precision therapeutics and diagnostics.

References

-

Using flow cytometry for mitochondrial assays - PMC - NIH. Available at: [Link]

-

Subcellular Fractionation Protocol - Mitochrondria, Nuclear, Cytosolic - Assay Genie. Available at: [Link]

-

Dequalinium-Derived Nanoconstructs: A Promising Vehicle for Mitochondrial Targeting. Current Drug Delivery. 2021. Available at: [Link]

-

Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect. International Journal of Nanomedicine. 2018. Available at: [Link]

-

Versatile Strategy To Generate a Rhodamine Triplet State as Mitochondria-Targeting Visible-Light Photosensitizers for Efficient Photodynamic Therapy. ACS Applied Materials & Interfaces. 2019. Available at: [Link]

-

Optical Imaging of Tumors with Copper-Labeled Rhodamine Derivatives by Targeting Mitochondria. Theranostics. 2012. Available at: [Link]

-

Polyplexes by Polymerized Dequalinium and Bifunctional Aptamer for Mitochondrial Targeting Drug Release to Overcome Drug Resistance. ACS Applied Bio Materials. 2020. Available at: [Link]

-

Single Molecule Tracking and Localization of Mitochondrial Protein Complexes in Live Cells. Methods in Molecular Biology. 2017. Available at: [Link]

-

DQAsomes as the prototype of mitochondria-targeted pharmaceutical nanocarriers: preparation, characterization, and use. Methods in Molecular Biology. 2015. Available at: [Link]

-

Nanoemulsion Composed of α-Tocopherol Succinate and Dequalinium Shows Mitochondria-Targeting and Anticancer Effects. Pharmaceutics. 2023. Available at: [Link]

-

Staining of Mitochondria, Nucleus, and Cell Membrane for Fluorescent Microscopy (in vitro adherent cells). Benchling. 2023. Available at: [Link]

-

Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife. 2022. Available at: [Link]

-

Molecular Mechanism of Action of Mitochondrial Therapeutic SS-31 (Elamipretide): Membrane Interactions and Effects on Surface Electrostatics. bioRxiv. 2019. Available at: [Link]

-

Cell-penetrating peptides do not cross mitochondrial membranes even when conjugated to a lipophilic cation: evidence against direct passage through phospholipid bilayers. Biochemical Journal. 2004. Available at: [Link]

-

Subcellular Fractionation from Animal Cells (FOCUS™ SubCell Kit). Protocols.io. 2016. Available at: [Link]

-

Interactions and Transport of a Bioconjugated Peptide Targeting the Mitomembrane. The Journal of Physical Chemistry B. 2024. Available at: [Link]

-

Mitochondria-targeted antioxidant peptides. Current Opinion in Pharmacology. 2008. Available at: [Link]

-

Rhodamine-Decorated Rhodium(III) Complexes as Theragnostic Agents with Controllable ROS Generation Abilities for Mitochondria-Targeting Type I and Type II Photodynamic Therapy. CityUHK Scholars. 2023. Available at: [Link]

-

Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks. Chemical Science. 2020. Available at: [Link]

-

Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences. 2022. Available at: [Link]

-

Targeting mitochondria: Esters of rhodamine B with triterpenoids are mitocanic triggers of apoptosis. European Journal of Medicinal Chemistry. 2018. Available at: [Link]

-

Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate. Spandidos Publications. 2020. Available at: [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation. 2018. Available at: [Link]

-

Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells. Bioconjugate Chemistry. 2025. Available at: [Link]

-

Flow Cytometric Quantification of Mitochondrial Properties: A High-Throughput Approach for Single Organelle Analysis. International Journal of Molecular Sciences. 2025. Available at: [Link]

-

Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells. Bioconjugate Chemistry. 2025. Available at: [Link]

-

Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. International Journal of Nanomedicine. 2025. Available at: [Link]

-

Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress. Oxidative Medicine and Cellular Longevity. 2017. Available at: [Link]

-

Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker. Frontiers in Cellular Neuroscience. 2016. Available at: [Link]

-

Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells. ResearchGate. 2026. Available at: [Link]

-

Cell-penetrating peptides are excluded from the mitochondrial matrix. Biochemical Society Transactions. 2004. Available at: [Link]

-

Flow cytometry analysis of isolated mitochondria. ResearchGate. Available at: [Link]

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. 2018. Available at: [Link]

-

Enhanced Yellow Fluorescent Protein (EYFP) Mitochondria Localization. Nikon's MicroscopyU. Available at: [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. 2017. Available at: [Link]

-

Is there a protocol for fluorescence imaging of isolated mitochondria treated with fluorescent dyes using a fluorescence microscope? ResearchGate. 2015. Available at: [Link]

-

Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. Cell Calcium. 2023. Available at: [Link]

-

Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Pharmaceuticals. 2020. Available at: [Link]

-

Effect of TPP-conjugated peptides on transmembrane potential of mitochondria in (A) SNB-19 and (B) LN-229 glioblastoma cells after 2-h treatment according to JC-1 fluorescence. ResearchGate. Available at: [Link]

-

Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. InSphero. 2024. Available at: [Link]

-

Amphipathic Proline-Rich Cell Penetrating Peptides for Targeting Mitochondria. ACS Chemical Biology. 2025. Available at: [Link]

-

Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment. Frontiers in Pharmacology. 2018. Available at: [Link]

-

Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Journal of Controlled Release. 2015. Available at: [Link]

-

The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Oncology. 2023. Available at: [Link]

-

Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy. Clinical Cancer Research. 2021. Available at: [Link]

Sources

- 1. Frontiers | Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment [frontiersin.org]

- 2. Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds | eLife [elifesciences.org]

- 6. Mitochondria-targeted antioxidant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-penetrating peptides do not cross mitochondrial membranes even when conjugated to a lipophilic cation: evidence against direct passage through phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Oncology Reports [spandidos-publications.com]

- 13. Optical Imaging of Tumors with Copper-Labeled Rhodamine Derivatives by Targeting Mitochondria [thno.org]

- 14. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single Molecule Tracking and Localization of Mitochondrial Protein Complexes in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting mitochondria: Esters of rhodamine B with triterpenoids are mitocanic triggers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity [mdpi.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. DQAsomes as the prototype of mitochondria-targeted pharmaceutical nanocarriers: preparation, characterization, and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocols · Benchling [benchling.com]

- 26. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Practical Step-by-Step Guide to Subcellular Fractionation in Mammalian Cells | Proteintech Group [ptglab.com]

- 28. protocols.io [protocols.io]

- 29. assaygenie.com [assaygenie.com]

- 30. tabaslab.com [tabaslab.com]

- 31. researchgate.net [researchgate.net]

Efficacy comparison between TPP-based delivery and mitochondria-penetrating peptides (MPPs)

Executive Summary: The Decision Matrix

For drug development professionals and researchers, the choice between Triphenylphosphonium (TPP) and Mitochondria-Penetrating Peptides (MPPs) is rarely about "better" or "worse"—it is about cargo physicochemical properties and toxicity tolerance .

-

Choose TPP if your cargo is a small hydrophobic molecule (<500 Da), you require rapid Nernstian accumulation, and your therapeutic window allows for nanomolar dosing to avoid depolarization.

-

Choose MPPs (e.g., Kelley peptides, Szeto-Schiller peptides) if you need to deliver hydrophilic macromolecules (DNA, proteins), require interaction with specific lipids (Cardiolipin), or need a wider therapeutic index with less impact on mitochondrial membrane potential (

).

Mechanistic Divergence

To engineer a delivery system, one must understand the driving forces. Both systems exploit the negative potential of the mitochondrial matrix (approx. -150 to -180 mV), but they interact with the Inner Mitochondrial Membrane (IMM) differently.

A. Triphenylphosphonium (TPP): The Nernstian Probe

TPP is a lipophilic cation (

-

Mechanism: Pure electrophoresis. Uptake is governed strictly by the Nernst Equation .

-

Accumulation Factor: For every 61.5 mV of

, there is a 10-fold accumulation. With a typical -

Limitation: It acts as a "proton sink." At high concentrations (>5-10

M), the accumulation of positive charge degrades

B. Mitochondria-Penetrating Peptides (MPPs): The Amphipathic Engineers

MPPs are synthetic peptides designed to overcome the limitations of standard Cell-Penetrating Peptides (CPPs), which typically get trapped in endosomes.

-

Kelley Peptides (

): Rationally designed sequences containing alternating cationic (Arginine/Lysine) and hydrophobic (Phenylalanine/Cyclohexylalanine) residues. They possess the lipophilicity to cross the Outer Mitochondrial Membrane (OMM) and the charge to be pulled across the IMM. -